3-Amino-5-(2,3-dichlorophenyl)benzoic acid
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Overview
Description
3-Amino-5-(2,3-dichlorophenyl)benzoic acid is an organic compound with the molecular formula C13H9Cl2NO2. This compound is characterized by the presence of an amino group, two chlorine atoms, and a benzoic acid moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(2,3-dichlorophenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents under mild conditions .
Another method involves the substitution reaction of 3,5-dichlorobenzoic acid with appropriate amines. This process can be carried out under various conditions, including the use of solvents like dioxane and bases such as sodium carbonate .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(2,3-dichlorophenyl)benzoic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino and chlorine groups can participate in substitution reactions, leading to the formation of various substituted benzoic acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzoic acids, amine derivatives, and other functionalized aromatic compounds.
Scientific Research Applications
3-Amino-5-(2,3-dichlorophenyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-5-(2,3-dichlorophenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The amino and chlorine groups play a crucial role in its reactivity and binding affinity to various biological molecules. These interactions can lead to the modulation of enzymatic activities and cellular processes, contributing to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-2,5-dichlorobenzoic acid: This compound shares a similar structure but differs in the position of the chlorine atoms.
2,5-Dichloro-3-aminobenzoic acid: Another closely related compound with different chlorine atom positions.
Uniqueness
3-Amino-5-(2,3-dichlorophenyl)benzoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-amino-5-(2,3-dichlorophenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2/c14-11-3-1-2-10(12(11)15)7-4-8(13(17)18)6-9(16)5-7/h1-6H,16H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGIGGMEJMWINN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=CC(=C2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70691181 |
Source
|
Record name | 5-Amino-2',3'-dichloro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70691181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261898-43-4 |
Source
|
Record name | 5-Amino-2',3'-dichloro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70691181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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